molecular formula C29H43NO4 B13407419 N-(3-N-Butyl)norbuprenorphine

N-(3-N-Butyl)norbuprenorphine

Cat. No.: B13407419
M. Wt: 469.7 g/mol
InChI Key: XIROWXSHVUJQLM-IHFGGWKQSA-N
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Description

N-(3-N-Butyl)norbuprenorphine is a derivative of norbuprenorphine, which is a major active metabolite of the opioid modulator buprenorphine. This compound is known for its interaction with various opioid receptors and is used in scientific research for its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-N-Butyl)norbuprenorphine involves the N-alkylation of norbuprenorphine with butyl halides under basic conditions. The reaction typically requires a solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-N-Butyl)norbuprenorphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-N-Butyl)norbuprenorphine is used extensively in scientific research due to its interaction with opioid receptors. It is employed in:

    Chemistry: As a reagent in the stabilization of buprenorphine.

    Biology: Studying the effects on opioid receptors.

    Medicine: Researching potential therapeutic applications for pain management and opioid addiction treatment.

    Industry: Used in the development of new analgesic drugs

Mechanism of Action

N-(3-N-Butyl)norbuprenorphine exerts its effects by binding to opioid receptors in the central nervous system. It acts as a partial agonist at the μ-opioid receptor and a weak antagonist at the κ-opioid receptor. This dual activity results in analgesic effects with a lower risk of respiratory depression compared to full agonists .

Comparison with Similar Compounds

Similar Compounds

  • Norbuprenorphine
  • Buprenorphine
  • N-(3-Butenyl)norbuprenorphine

Uniqueness

N-(3-N-Butyl)norbuprenorphine is unique due to its specific N-alkyl substitution, which alters its pharmacokinetic and pharmacodynamic properties. This modification enhances its stability and interaction with opioid receptors, making it a valuable compound for research .

Properties

Molecular Formula

C29H43NO4

Molecular Weight

469.7 g/mol

IUPAC Name

(1S,2S,6R,14R,15R,16R)-5-butyl-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol

InChI

InChI=1S/C29H43NO4/c1-7-8-14-30-15-13-28-22-18-9-10-19(31)23(22)34-24(28)29(33-6)12-11-27(28,21(30)16-18)17-20(29)26(5,32)25(2,3)4/h9-10,20-21,24,31-32H,7-8,11-17H2,1-6H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1

InChI Key

XIROWXSHVUJQLM-IHFGGWKQSA-N

Isomeric SMILES

CCCCN1CC[C@]23[C@@H]4[C@]5(CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)C[C@@H]5[C@@](C)(C(C)(C)C)O)OC

Canonical SMILES

CCCCN1CCC23C4C5(CCC2(C1CC6=C3C(=C(C=C6)O)O4)CC5C(C)(C(C)(C)C)O)OC

Origin of Product

United States

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